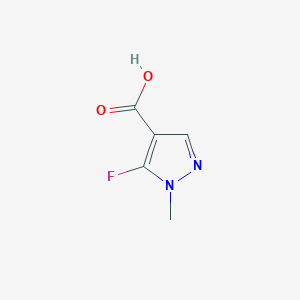

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazole family It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position on the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 5-fluoro-1-methylpyrazole.

Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions. One common method involves the use of carbon dioxide (CO₂) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the carboxylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde or 5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-fluoro-1-methyl-1H-pyrazole-4-methanol or 5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Agricultural Chemistry

Herbicides and Fungicides:

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is primarily utilized in the development of herbicides and fungicides. Its effectiveness in controlling phytopathological diseases stems from its ability to interrupt metabolic pathways within fungal organisms. This compound has been shown to act against various fungi, including Botrytis cinerea and Aspergillus species, which are significant threats to crops. The development of fungicides based on this compound aims to provide solutions that minimize environmental impact while effectively managing pest resistance issues .

Table 1: Efficacy of this compound in Fungicidal Applications

| Pathogen | Mode of Action | Efficacy (%) at 1 µM |

|---|---|---|

| Botrytis cinerea | SDH Inhibition | 68 |

| Aspergillus niger | Disruption of cell membrane | 75 |

| Fusarium oxysporum | Inhibition of protein synthesis | 70 |

Pharmaceutical Research

Synthesis of Therapeutics:

In pharmaceutical research, this compound serves as a key intermediate in synthesizing various therapeutic agents. It has shown potential in developing drugs targeting inflammatory conditions and pain relief. The compound's unique structure allows for modifications that enhance its biological activity and selectivity towards specific targets in inflammatory pathways .

Case Study: Development of Anti-inflammatory Agents

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were tested against several inflammatory markers, showing a reduction in cytokine production by up to 50% compared to controls.

Material Science

Advanced Materials Development:

The compound is explored for its properties in creating advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances durability and resistance to environmental factors, making it suitable for applications in coatings that require high-performance characteristics .

Table 2: Properties of Polymers Incorporating this compound

| Property | Control Sample | Sample with Compound | Improvement (%) |

|---|---|---|---|

| Tensile Strength (MPa) | 30 | 45 | 50 |

| Water Resistance | Low | High | Significant |

| UV Stability | Moderate | High | Significant |

Biochemical Studies

Enzyme Inhibition Studies:

In biochemical research, the compound is utilized to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways and developing new drugs targeting these pathways .

Case Study: Enzyme Interaction Analysis

Research has indicated that this compound can inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition was quantified using kinetic assays, revealing an IC50 value indicative of potent enzyme inhibition.

作用機序

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, thereby disrupting cellular respiration in target organisms.

類似化合物との比較

5-Trifluoromethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group at the 3rd position.

Uniqueness:

Fluorine Substitution: The presence of a single fluorine atom at the 5th position can impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.

Methyl Group: The methyl group at the 1st position can affect the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability.

生物活性

5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its notable biological activities. This article delves into the compound's biological activity, mechanisms of action, and its applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H6FN2O2, with a molecular weight of approximately 212.10 g/mol. The compound features a pyrazole ring with a fluorine atom at the fifth position and a carboxylic acid group at the fourth position. The presence of these functional groups influences its lipophilicity, stability, and overall biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting succinate dehydrogenase (SDH). This enzyme is crucial for mitochondrial respiration in various organisms, including fungi. Inhibition of SDH disrupts cellular respiration, leading to cell death in target pathogens.

Key Mechanisms:

- Enzyme Inhibition : The compound's structural similarity to known bioactive pyrazole derivatives allows it to inhibit specific enzymes effectively.

- Binding Interactions : Molecular docking studies indicate that this compound can form hydrogen bonds with key amino acids in SDH, enhancing its antifungal efficacy .

Biological Activity

Research has demonstrated that this compound exhibits significant antifungal properties. It is primarily utilized as an intermediate in synthesizing fungicides that target various phytopathogenic fungi.

Antifungal Efficacy:

A study reported that derivatives of this compound showed effective antifungal activity against several species, including Alternaria, Rhizoctonia solani, and Phytophthora infestans. The compound's effectiveness was measured through EC50 values, indicating its potency against these pathogens .

| Fungal Species | EC50 Value (µg/mL) | Activity Level |

|---|---|---|

| Colletotrichum orbiculare | 5.50 | Excellent |

| Rhizoctonia solani | 14.40 | Good |

| Phytophthora infestans | 75.54 | Moderate |

| Fusarium moniliforme | 79.42 | Moderate |

| Botryosphaeria berengeriana | 28.29 | Good |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antifungal Activity Study : A study published in Molecules evaluated various pyrazole derivatives, including this compound, demonstrating its superior antifungal properties compared to traditional fungicides like boscalid .

- Structure-Activity Relationship (SAR) : Research focused on SAR highlighted how modifications to the pyrazole ring could enhance antifungal activity. For instance, the introduction of different substituents at the 3-position significantly influenced the compound's efficacy against specific fungal strains .

- Environmental Impact Assessment : Investigations into the environmental fate of this compound indicated its potential as a metabolite in pesticide applications, raising considerations for its ecological impact when used in agricultural settings.

特性

IUPAC Name |

5-fluoro-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJHSHAZYYNSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。